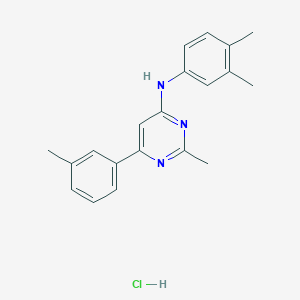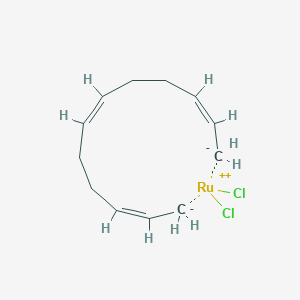
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
“8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline” is a derivative of tetrahydroisoquinoline, a large group of natural products . Tetrahydroisoquinolines (THIQ) are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives .
Molecular Structure Analysis
The molecular structure of “8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline” can be represented by the SMILES string Cl.COc1ccc2CNCCc2c1 . This compound has a molecular weight of 199.68 .
Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Physical And Chemical Properties Analysis
The physical form of a similar compound, “6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride”, is solid . The melting point is between 37-41 °C .
Aplicaciones Científicas De Investigación
Synthesis of Alkaloids
Tetrahydroisoquinolines are known precursors for various alkaloids displaying multifarious biological activities. They are used in synthetic researches in the field of curare alkaloids, particularly as intermediates in preparing bisbenzylisoquinoline alkaloids .
Medicinal Chemistry
These compounds serve as important structural motifs in therapeutic lead compounds. For example, they have been used to synthesize novel compounds with antibacterial properties against pathogenic bacterial strains .
C(1)-Functionalization
The C(1)-functionalization of tetrahydroisoquinolines has been a subject of considerable research interest. This process allows for the creation of C(1)-substituted derivatives that can act as precursors for various biologically active alkaloids .
Mecanismo De Acción
Mode of Action
It is known that tetrahydroisoquinoline derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting they may influence multiple pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions such as temperature and light exposure can affect the stability of many compounds .
Safety and Hazards
The safety information for a similar compound, “6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride”, includes hazard statements H302 - H411, indicating it is harmful if swallowed and toxic to aquatic life with long lasting effects . Precautionary statements include P264 - P270 - P273 - P301 + P312 - P391 - P501, suggesting measures for personal protection, prevention of environmental contamination, and specific actions in case of accidental ingestion .
Direcciones Futuras
The future directions in the research of tetrahydroisoquinoline derivatives like “8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline” could involve the development of novel THIQ analogs with potent biological activity . There is also a growing interest in exploring various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
Propiedades
IUPAC Name |
8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSBODFYCJJZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235698 | |
| Record name | 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1220694-87-0 | |
| Record name | 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220694-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[Butyl(methyl)amino]-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinic acid](/img/structure/B1650985.png)

![(4-fluorophenyl)-[4-(3-methyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B1650987.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B1650988.png)
![1-[(2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]-N-(4-methoxybenzyl)piperidine-3-carboxamide](/img/structure/B1650991.png)
![Pyrimidine, 5-octyl-2-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]-](/img/structure/B1650992.png)
![3-chloro-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide](/img/structure/B1650993.png)
![3-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propan-1-ol hydrochloride](/img/structure/B1650998.png)


![6-(Butyrylamino)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinoline-4-carboxylic acid](/img/structure/B1651003.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-[(phenylsulfonyl)amino]quinoline-4-carboxylic acid](/img/structure/B1651005.png)
![(1R,9S)-11-(4-Fluorobenzoyl)-5-pyridin-3-yl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1651007.png)